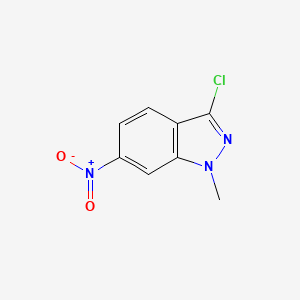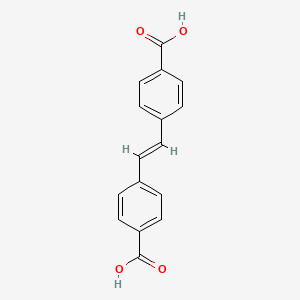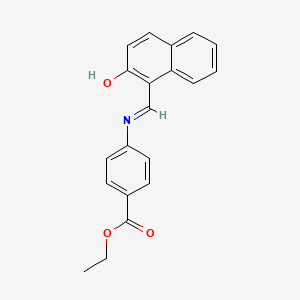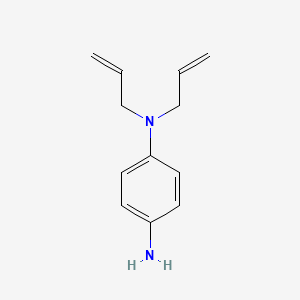
2-Cyclopropylmalonoyl dichloride
Descripción general
Descripción
2-Cyclopropylmalonoyl dichloride (2-CPD) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. 2-CPD is a versatile reagent that has been used in a number of scientific research applications, including biochemical and physiological research, drug discovery, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-Cyclopropylmalonoyl dichloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological research, as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters.
Mecanismo De Acción
2-Cyclopropylmalonoyl dichloride is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. The mechanism of action of 2-Cyclopropylmalonoyl dichloride involves the reaction of 2-bromo-2-methylpropanoic acid with phosphorus oxychloride in the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
2-Cyclopropylmalonoyl dichloride has been used in a variety of biochemical and physiological research applications. It has been used as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters. In addition, 2-Cyclopropylmalonoyl dichloride has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of applications, including the synthesis of carboxylic acids and esters. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments. It is a toxic compound, and must be handled with care. In addition, it is a corrosive material, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
Direcciones Futuras
The use of 2-Cyclopropylmalonoyl dichloride in scientific research has a number of potential future directions. It can be used to develop new drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, 2-Cyclopropylmalonoyl dichloride can be used in laboratory experiments to synthesize new compounds, such as carboxylic acids and esters. Finally, 2-Cyclopropylmalonoyl dichloride can be used to study the mechanism of action of various compounds, as well as to develop new methods of synthesis.
Propiedades
IUPAC Name |
2-cyclopropylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSAVUOHGMJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)



![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)


amino]-acetic acid](/img/structure/B3152765.png)
![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)
